

# Statistical Analysis of Comparative Data for Tegomil Fumarate Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Tegomil fumarate** with alternative treatments for relapsing-remitting multiple sclerosis (RRMS). Given that **Tegomil fumarate** (Riulvy®) is a novel prodrug of monomethyl fumarate (MMF), its clinical efficacy is benchmarked against its bioequivalent, dimethyl fumarate (DMF) (Tecfidera®). This document synthesizes data from direct comparative studies of **Tegomil fumarate** and key studies involving DMF against other established RRMS therapies.

## **Executive Summary**

**Tegomil fumarate** offers a bioequivalent active metabolite to dimethyl fumarate, MMF, which is responsible for its therapeutic effect in RRMS. The primary mechanism of action for both is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a cellular defense mechanism against oxidative stress. A key differentiator identified in clinical studies is the improved gastrointestinal (GI) tolerability of **Tegomil fumarate** compared to dimethyl fumarate. Efficacy in terms of reducing relapse rates and disability progression is considered equivalent to dimethyl fumarate. This guide presents the supporting data for these conclusions.

### **Data Presentation**

Table 1: Comparative Gastrointestinal Tolerability: Tegomil Fumarate vs. Dimethyl Fumarate in Healthy



**Volunteers** 

| Parameter                                 | Tegomil Fumarate<br>(348 mg twice<br>daily) | Dimethyl Fumarate<br>(240 mg twice<br>daily) | p-value     |
|-------------------------------------------|---------------------------------------------|----------------------------------------------|-------------|
| Participants Reporting GI Adverse Events  | 57.7%                                       | 73.6%                                        | Exploratory |
| Discontinuations due to GI Adverse Events | 0                                           | 2                                            | Exploratory |
| AUC of MOGISS Abdominal Pain Score        | Lower (not statistically significant)       | Higher                                       | 0.0513      |
| MOGISS Total and<br>Composite Score       | Lower                                       | Higher                                       | Exploratory |
| Number of Days with GI Symptoms           | Lower                                       | Higher                                       | Exploratory |
| Number of GI<br>Symptoms                  | Lower                                       | Higher                                       | Exploratory |

Data from a randomized, double-blind study in healthy volunteers. [1][2]

# Table 2: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Teriflunomide in RRMS



| Outcome                               | Dimethyl Fumarate | Teriflunomide     | Hazard Ratio (HR) /<br>Odds Ratio (OR) |
|---------------------------------------|-------------------|-------------------|----------------------------------------|
| Time to Relapse                       | Longer            | Shorter           | HR: 0.734 (p=0.026) [3]                |
| Time to EDSS Worsening                | Longer            | Shorter           | HR: 0.576 (p=0.003)                    |
| Annualized Relapse<br>Rate (ARR)      | Lower             | Higher            | Rate Ratio: 0.58<br>(p<0.001)[4]       |
| New T2 Lesions (at 2 years)           | 60.8% of patients | 72.2% of patients | OR: 0.60 (p<0.001)[5]                  |
| Discontinuation due to Inefficacy     | 8.5% of patients  | 14.5% of patients | OR: 0.54 (p<0.001)[5]                  |
| Discontinuation due to Adverse Events | 21% of patients   | 16% of patients   | OR: 1.39 (p<0.001)[5]                  |

EDSS: Expanded Disability Status Scale. Data compiled from multiple real-world and observational studies.

# Table 3: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Fingolimod in RRMS



| Outcome                                             | Dimethyl Fumarate | Fingolimod | Hazard Ratio (HR)              |
|-----------------------------------------------------|-------------------|------------|--------------------------------|
| Annualized Relapse<br>Rate (ARR)                    | Similar           | Similar    | Not Significantly Different[6] |
| Time to First Relapse                               | Similar           | Similar    | HR: 1.1 (p=0.41)[7]            |
| Time to Disability Worsening                        | Similar           | Similar    | HR: 0.9 (p=0.80)[7]            |
| No Evident Disease<br>Activity (NEDA-3)             | 70%               | 73%        | HR: 0.74 (p=0.078)[8]          |
| NEDA-3 in Treatment-<br>Naive Patients              | Comparable        | Comparable | HR: 1.15 (p=0.689)[8]          |
| NEDA-3 in Patients<br>Switching from<br>Injectables | Lower             | Higher     | HR: 0.57 (p=0.007)[8]          |
| Discontinuation Rate                                | Higher            | Lower      | HR: 1.51 (p<0.05)[6]           |

NEDA-3: No relapses, no disability worsening, and no MRI activity. Data from retrospective and observational studies.

# Table 4: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Glatiramer Acetate in RRMS



| Outcome                                   | Dimethyl Fumarate | Glatiramer Acetate | Rate/Risk Ratio                       |
|-------------------------------------------|-------------------|--------------------|---------------------------------------|
| Annualized Relapse<br>Rate (ARR)          | Lower             | Higher             | Rate Ratio: 0.76<br>(p=0.0474)[9][10] |
| 12-week Confirmed Disability Progression  | Lower             | Higher             | Risk Ratio: 0.59<br>(p<0.0001)[9][10] |
| Overall Adverse<br>Events                 | Higher            | Lower              | OR for AEs with DMF vs GA is >1[11]   |
| Discontinuation Rate (as initial therapy) | Lower             | Higher             | HR: 0.46 (p<0.001)[6]                 |

Data from a matching-adjusted indirect comparison of clinical trial data.

## **Experimental Protocols**

# Protocol for Comparative Gastrointestinal Tolerability Study of Tegomil Fumarate vs. Dimethyl Fumarate

Objective: To compare the gastrointestinal tolerability of **Tegomil fumarate** and dimethyl fumarate in healthy adult volunteers.

Study Design: A 5-week, randomized, double-blind, head-to-head comparative study.[1][2]

Participants: Healthy adults aged 18-55 years, with a 3:1 female-to-male ratio.

#### Intervention:

- Group 1: **Tegomil fumarate** 348 mg administered orally twice daily.
- Group 2: Dimethyl fumarate 240 mg administered orally twice daily.

### Data Collection:

• Participants completed daily electronic diaries.



- Primary Endpoint: Area Under the Curve (AUC) for each individual symptom of the Modified Overall Gastrointestinal Symptom Scale (MOGISS) over the 5-week treatment period. The MOGISS assesses symptoms such as abdominal pain, diarrhea, nausea, vomiting, and bloating.
- Secondary Endpoints: MOGISS composite and total scores, duration and severity of GI
  events, number of participants reporting GI events, and safety/tolerability assessments.

Statistical Analysis: Between-group differences for each MOGISS symptom AUC were analyzed using hierarchical testing, beginning with abdominal pain.

# Generalized Protocol for Comparative Efficacy Studies of Dimethyl Fumarate in RRMS (Observational/Real-World)

Objective: To compare the effectiveness of dimethyl fumarate against other disease-modifying therapies (DMTs) in patients with RRMS in a real-world setting.

Study Design: Retrospective or prospective observational cohort study utilizing patient registries or claims databases.

Participants: Adult patients diagnosed with RRMS who initiated treatment with dimethyl fumarate or a comparator DMT (e.g., teriflunomide, fingolimod, glatiramer acetate).

### Data Collection:

- Patient demographics and baseline clinical characteristics (e.g., age, gender, disease duration, Expanded Disability Status Scale [EDSS] score, prior treatments).
- Primary Endpoint: Annualized Relapse Rate (ARR).
- Secondary Endpoints: Time to first relapse, time to confirmed disability progression (e.g., a sustained increase in EDSS score for 12 or 24 weeks), changes in MRI lesion activity, and treatment discontinuation rates.

### Statistical Analysis:



- Propensity score matching or inverse probability of treatment weighting to adjust for baseline differences between treatment groups.
- Cox proportional hazards models to analyze time-to-event outcomes.
- Negative binomial or Poisson regression to compare relapse rates.

# Mandatory Visualization Signaling Pathway of Monomethyl Fumarate (MMF)

Caption: MMF activates the Nrf2 pathway, promoting antioxidant gene expression.

**Experimental Workflow: Randomized Controlled Trial** (RCT)





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled clinical trial.





## **Experimental Workflow: Observational Study**



Click to download full resolution via product page

Caption: Generalized workflow for an observational comparative study.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Fumarate treatment in progressive forms of multiple sclerosis: first results of a single-center observational study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate Treatment in Patients With Primary Progressive Multiple Sclerosis: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Randomised, Double-Blind Study Comparing the Gastrointestinal Tolerability of Tegomil Fumarate Versus Dimethyl Fumarate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Statistical Analysis of Comparative Data for Tegomil Fumarate Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586228#statistical-analysis-of-comparative-data-for-tegomil-fumarate-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com